Rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is a chiral organic compound with the molecular formula C₄H₇BrO. It features a cyclobutane ring substituted with a bromine atom and a hydroxyl group. The compound exists in two enantiomeric forms, but the racemic mixture includes both configurations, specifically the (1R,2S) stereochemistry. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and biology .
These reactions highlight the compound's versatility as a building block in organic synthesis .
Several methods can be employed to synthesize rac-(1R,2S)-2-bromocyclobutan-1-ol:
These methods illustrate the compound's accessibility for research and industrial purposes .
Rac-(1R,2S)-2-bromocyclobutan-1-ol has potential applications in:
The compound's versatility makes it a valuable target for further exploration in these fields .
Several compounds share structural characteristics with rac-(1R,2S)-2-bromocyclobutan-1-ol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
rac-(1R,2S)-1-bromo-2-methylcyclohexane | Cyclohexane derivative | Contains a methyl group; different ring size |
(1R,2S)-2-bromo-cyclopentan-1-ol | Cyclopentane derivative | Smaller ring; differing stereochemistry |
(1R,2S)-3-bromo-cyclopentanol | Cyclopentanol derivative | Hydroxyl group at a different position |
5-bromo-3-methylcyclopentanol | Cyclopentanol derivative | Methyl substitution changes properties |
The primary distinction of rac-(1R,2S)-2-bromocyclobutan-1-ol lies in its unique cyclobutane structure combined with specific stereochemical configurations that influence its reactivity and potential biological activity .